molecular formula C8H15NO3 B2753077 2-(3,3-Dimethylbutanamido)acetic acid CAS No. 883802-93-5

2-(3,3-Dimethylbutanamido)acetic acid

Cat. No.: B2753077
CAS No.: 883802-93-5
M. Wt: 173.212
InChI Key: CKPFPZCUQJFSPF-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutanamido)acetic acid is a branched-chain amino acid derivative characterized by a 3,3-dimethylbutanamido group attached to a glycine backbone. It has been identified as a metabolite of simvastatin (M13) in rat tissues and biological fluids, formed via β-oxidation pathways . The compound’s molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. Its commercial availability (purity ≥95%) is evidenced by multiple suppliers offering varying quantities, with prices ranging from $37.0 for 0.05g to $971.00 for 10g . The 3,3-dimethylbutanamido substituent contributes to its hydrophobicity, influencing its metabolic stability and interaction with biological targets .

Properties

IUPAC Name

2-(3,3-dimethylbutanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)4-6(10)9-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPFPZCUQJFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883802-93-5
Record name 2-(3,3-dimethylbutanamido)acetic acid
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Preparation Methods

The synthesis of 2-(3,3-Dimethylbutanamido)acetic acid involves several steps. One common synthetic route includes the reaction of 3,3-dimethylbutanoyl chloride with glycine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3,3-Dimethylbutanamido)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3,3-Dimethylbutanamido)acetic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, substitution, and hydrolysis—makes it versatile for developing new compounds.

Biology

Research into the biological activities of this compound has indicated potential interactions with biomolecules. Studies are ongoing to explore its effects on enzyme activity and cellular processes. The compound's structure allows it to interact with specific molecular targets, which may lead to various biochemical effects.

Medicine

The therapeutic applications of this compound are under investigation. It is being explored as a precursor in drug synthesis and may have potential uses in treating conditions related to metabolic disorders due to its structural similarities to other bioactive compounds .

Case Study 1: Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds structurally related to this compound. For instance, analogs have been shown to inhibit arginase enzymes involved in tumor metabolism, suggesting that similar applications could be explored for this compound .

Case Study 2: Drug Development

In drug development contexts, researchers are examining how modifications to the structure of this compound can enhance its pharmacological profile. For example, derivatives that improve solubility and bioavailability are being prioritized for further clinical evaluation .

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutanamido)acetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings :

  • Unsaturated derivatives (e.g., 3-methylbut-2-enamido) exhibit lower stability, limiting their utility in drug development .

Halogenated Derivatives

Halogenation introduces reactivity and bulkiness, influencing binding affinity and metabolic pathways.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties
2-(2-Bromo-3-methylbutanamido)acetic acid C₇H₁₂BrNO₃ 238.08 Bromo, 3-methyl High reactivity, potential for further functionalization
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.08 Aromatic bromine, methoxy Planar structure, strong hydrogen bonding

Key Findings :

  • Brominated aliphatic chains (e.g., 2-bromo-3-methylbutanamido) increase molecular weight and reactivity, making them useful intermediates in pharmaceutical synthesis .
  • Aromatic bromine derivatives exhibit distinct hydrogen-bonding patterns, influencing crystallinity and solubility .

Amino and Unsaturated Derivatives

Amino and unsaturated groups modulate solubility and electronic properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties
2-(2-Amino-3-methylbutanamido)acetic acid C₇H₁₄N₂O₃ 174.20 Amino, 3-methyl Zwitterionic, enhanced water solubility
2-(3-Methylbut-2-enamido)acetic acid C₇H₁₁NO₃ 157.17 Conjugated double bond Susceptible to oxidation

Key Findings :

  • Amino groups (e.g., 2-amino-3-methylbutanamido) enhance water solubility due to zwitterionic character, advantageous for oral bioavailability .
  • Unsaturated derivatives are prone to oxidation, limiting their use in long-term storage .

Sulfonamide-Containing Analogues

Sulfonamide groups introduce aromaticity and hydrogen-bonding capacity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid C₁₁H₁₃Cl₂NO₄S 338.25 Dichlorophenyl sulfonamide High crystallinity, strong O–H⋯O hydrogen bonds

Key Findings :

  • Sulfonamide derivatives exhibit strong intermolecular hydrogen bonding, improving thermal stability .
  • Aromatic chlorides enhance lipophilicity but may increase toxicity risks .

Biological Activity

2-(3,3-Dimethylbutanamido)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of acetic acid, characterized by the presence of a bulky 3,3-dimethylbutanamido group. Its chemical structure can be represented as follows:

C7H15NO2\text{C}_7\text{H}_{15}\text{N}\text{O}_2

This structure influences its solubility and interaction with biological systems.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially affect acetylcholinesterase (AChE) activity, similar to other related compounds .
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

Pharmacological Activities

The biological activities of this compound can be categorized into several pharmacological effects:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. It appears to modulate pathways associated with inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Effects : The compound has demonstrated significant antioxidant activity in various assays. For example, it showed a dose-dependent increase in scavenging ability against free radicals, indicating its potential use in preventing oxidative damage .
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may offer protective benefits against neurodegenerative diseases by inhibiting AChE and reducing oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Acetylcholinesterase : A study demonstrated that at specific concentrations, the compound significantly inhibited AChE activity in neuronal cell lines. The inhibition was found to be dose-dependent, with higher concentrations leading to greater enzyme suppression .
  • Antioxidant Capacity Assessment : In a series of experiments assessing antioxidant capacity using DPPH and ABTS assays, this compound exhibited effective radical scavenging properties. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Anti-inflammatory Potential : In vivo studies involving animal models showed that administration of the compound led to reduced swelling and inflammation in induced models. The results were consistent across various dosages, suggesting a robust anti-inflammatory effect .

Data Summary

The following table summarizes key findings from research studies on this compound:

Study FocusKey FindingsReference
AChE InhibitionSignificant dose-dependent inhibition observed
Antioxidant ActivityEffective radical scavenging capacity
Anti-inflammatory EffectsReduced inflammation markers in vivo

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(3,3-Dimethylbutanamido)acetic acid be confirmed using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For example, the 3,3-dimethyl group will show distinct methyl proton signals (δ ~1.0–1.2 ppm) and splitting patterns due to coupling with adjacent carbons .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for amide (N–H stretch ~3300 cm1^{-1}, C=O stretch ~1650 cm1^{-1}) and carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z ≈ 188.1 for C8 _8H15 _{15}N2 _2O3 _3) and fragmentation patterns .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology :

  • Step 1 : React 3,3-dimethylbutanoic acid with thionyl chloride (SOCl2 _2) to form the acyl chloride.
  • Step 2 : Couple the acyl chloride with glycine (or its ester) in the presence of a base (e.g., triethylamine) to form the amide bond .
  • Step 3 : Hydrolyze the ester (if used) under acidic or basic conditions to yield the carboxylic acid.
  • Purification : Use recrystallization or reverse-phase HPLC to isolate the product. Monitor purity via TLC or LC-MS .

Q. How can the purity of this compound be assessed?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–220 nm) and compare retention times against a reference standard .
  • Melting Point Analysis : Determine the melting point (expected range based on analogs: 150–160°C) and compare with literature values to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dimethyl groups, amide linkage) and test in vitro/in vivo assays to isolate contributions of specific moieties .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition, cytotoxicity) to identify trends or anomalies caused by assay conditions (e.g., pH, solvent) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate experimentally .

Q. How does the steric hindrance of the 3,3-dimethyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodology :

  • Kinetic Studies : Compare coupling efficiency (e.g., with DCC/HOBt) between this compound and less hindered analogs (e.g., 2-acetamidoacetic acid) using 1H^1H-NMR to monitor reaction progress .
  • X-ray Crystallography : Resolve crystal structures of intermediates to analyze steric clashes affecting bond angles (e.g., C–C–C angles near the dimethyl group) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–8) at 37°C and quantify degradation via HPLC at timed intervals. Identify hydrolytic byproducts (e.g., free carboxylic acid or amines) .
  • Light/Oxygen Sensitivity : Conduct stability studies under UV light or aerobic vs. anaerobic conditions, monitoring changes via UV-Vis spectroscopy .

Q. How can conflicting crystallographic data on hydrogen-bonding motifs be analyzed?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Compare datasets from multiple crystals to identify common hydrogen-bonding patterns (e.g., R22 _2^2(8) dimers in carboxylic acids) .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with observed hydrogen-bonding networks, as stronger interactions increase decomposition temperatures .

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